molecular formula C9H9N3O2 B11904359 Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate

Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B11904359
M. Wt: 191.19 g/mol
InChI Key: MAAVUXWJWSJSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2H-benzo[d][1,2,3]triazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Uniqueness: Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate is unique due to its specific triazole ring structure and the presence of both methyl and carboxylate groups.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 2-methylbenzotriazole-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-12-10-7-4-3-6(9(13)14-2)5-8(7)11-12/h3-5H,1-2H3

InChI Key

MAAVUXWJWSJSQD-UHFFFAOYSA-N

Canonical SMILES

CN1N=C2C=CC(=CC2=N1)C(=O)OC

Origin of Product

United States

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